molecular formula C10H6Cl2N2 B1363445 4,6-Dichloro-3-phenylpyridazine CAS No. 40020-05-1

4,6-Dichloro-3-phenylpyridazine

Cat. No. B1363445
CAS RN: 40020-05-1
M. Wt: 225.07 g/mol
InChI Key: PPYSGGOWIZSMJL-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-phenylpyridazine is a chemical compound with the molecular formula C10H6Cl2N2 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 4,6-Dichloro-3-phenylpyridazine is 1S/C10H6Cl2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

4,6-Dichloro-3-phenylpyridazine has a molecular weight of 225.08 . It is a solid substance and should be stored in an inert atmosphere, preferably in a freezer, under -20C . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 381.4±37.0 °C at 760 mmHg .

Scientific Research Applications

Insecticidal Activity

4,6-Dichloro-3-phenylpyridazine derivatives have been explored for their insecticidal activities. A study synthesized a series of derivatives and tested their in vitro insecticidal activity against Plutella xylostella, a pest that affects crops. Some compounds, such as 4b, 4d, and 4h, exhibited over 90% activity at a concentration of 100 mg/L. This study highlights the potential use of these compounds in agricultural pest control (Wu et al., 2012).

Chemical Synthesis and Reactions

The reactivity of 4,6-Dichloro-3-phenylpyridazine in chemical synthesis has been a subject of interest. In one study, the nucleophilic substitution of halogen in various dichloropyridazines was examined, leading to new compounds with potential applications in chemical synthesis (Olesen et al., 1988). Another study involved the synthesis of bisaryl hydrazino-s-triazine derivatives using a reaction with aryl hydrazine derivatives. These compounds were then screened for microbial activity (Chaudhari et al., 2007).

Acetylcholinesterase Inhibitors

Research into 4,6-Dichloro-3-phenylpyridazine derivatives has also explored their potential as acetylcholinesterase (AChE) inhibitors. One study designed and synthesized a series of pyridazine analogues for this purpose. They found that specific structural modifications enhanced AChE-inhibitory activity and selectivity (Contreras et al., 2001).

Anti-inflammatory Activity

Another application is in the development of anti-inflammatory drugs. A study synthesized thiazolidinone derivatives with anti-inflammatory properties. They found that compounds with halogenated electron-withdrawing groups on the phenyl ring showed significant inhibition of TNF-α and IL-6, indicating potential for therapeutic use (Shinde et al., 2019).

Safety and Hazards

4,6-Dichloro-3-phenylpyridazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Pyridazines, including 4,6-Dichloro-3-phenylpyridazine, are of enormous interest due to their biological activity . They are often present in the molecules of pharmaceutical agents . Therefore, future research could focus on exploring the potential applications of 4,6-Dichloro-3-phenylpyridazine in pharmaceuticals and other fields.

Mechanism of Action

properties

IUPAC Name

4,6-dichloro-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYSGGOWIZSMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371109
Record name 4,6-dichloro-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40020-05-1
Record name 4,6-dichloro-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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